molecular formula C14H17BrN2O3S B2380766 2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether CAS No. 957492-63-6

2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether

Cat. No.: B2380766
CAS No.: 957492-63-6
M. Wt: 373.27
InChI Key: XESPHDGZLUBZAA-UHFFFAOYSA-N
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Description

2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether is a complex organic compound that features a bromine atom, a pyrazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether can influence its reactivity and interactions compared to its chloro and iodo analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and selectivity in biological systems .

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-4-7-20-14-9-12(5-6-13(14)15)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESPHDGZLUBZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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